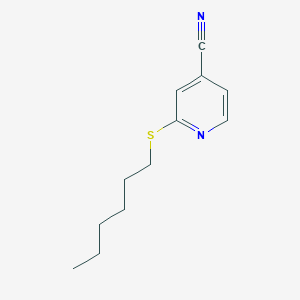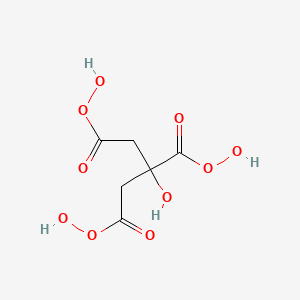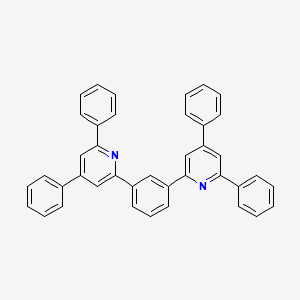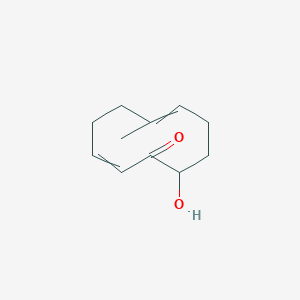![molecular formula C12H17BrO3 B14273456 [4-(4-Bromobutoxy)-3-methoxyphenyl]methanol CAS No. 161910-65-2](/img/structure/B14273456.png)
[4-(4-Bromobutoxy)-3-methoxyphenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(4-Bromobutoxy)-3-methoxyphenyl]methanol is an organic compound characterized by the presence of a bromobutoxy group, a methoxy group, and a phenylmethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Bromobutoxy)-3-methoxyphenyl]methanol typically involves the reaction of 4-bromobutanol with 3-methoxybenzaldehyde under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-bromobutanol attacks the aldehyde group of 3-methoxybenzaldehyde, forming an intermediate hemiacetal. This intermediate then undergoes further reaction to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
[4-(4-Bromobutoxy)-3-methoxyphenyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The bromine atom can be reduced to form a butoxy group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(4-bromobutoxy)-3-methoxybenzaldehyde.
Reduction: Formation of 4-(4-butoxy)-3-methoxyphenylmethanol.
Substitution: Formation of 4-(4-substituted butoxy)-3-methoxyphenylmethanol derivatives.
Wissenschaftliche Forschungsanwendungen
[4-(4-Bromobutoxy)-3-methoxyphenyl]methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of [4-(4-Bromobutoxy)-3-methoxyphenyl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [4-(4-Chlorobutoxy)-3-methoxyphenyl]methanol
- [4-(4-Fluorobutoxy)-3-methoxyphenyl]methanol
- [4-(4-Iodobutoxy)-3-methoxyphenyl]methanol
Uniqueness
[4-(4-Bromobutoxy)-3-methoxyphenyl]methanol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound versatile for chemical modifications. Additionally, the methoxy group can enhance the compound’s solubility and stability.
Eigenschaften
CAS-Nummer |
161910-65-2 |
|---|---|
Molekularformel |
C12H17BrO3 |
Molekulargewicht |
289.16 g/mol |
IUPAC-Name |
[4-(4-bromobutoxy)-3-methoxyphenyl]methanol |
InChI |
InChI=1S/C12H17BrO3/c1-15-12-8-10(9-14)4-5-11(12)16-7-3-2-6-13/h4-5,8,14H,2-3,6-7,9H2,1H3 |
InChI-Schlüssel |
VHYCKDASGXILJX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)CO)OCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4-Bis(methylsulfanyl)-7-oxo-2-[(trimethylsilyl)methyl]oct-1-en-3-yl carbonate](/img/structure/B14273376.png)

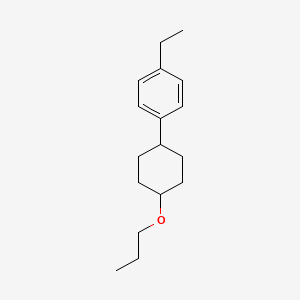
![(E)-1-(4-{[5-(4-Ethenylphenoxy)pentyl]oxy}phenyl)-2-(4-methoxyphenyl)diazene](/img/structure/B14273391.png)

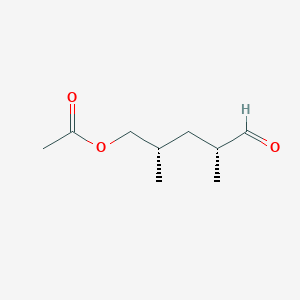
![N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethylhexan-1-aminium chloride](/img/structure/B14273417.png)
![2(3H)-Furanone, 3-cyclohexylidene-5-[4-(1-oxopropoxy)phenyl]-](/img/structure/B14273430.png)
![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis[4-(propan-2-yl)benzene]](/img/structure/B14273441.png)
